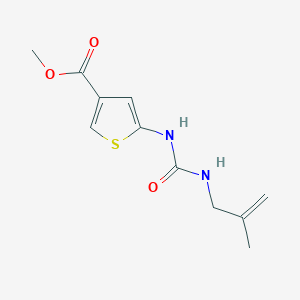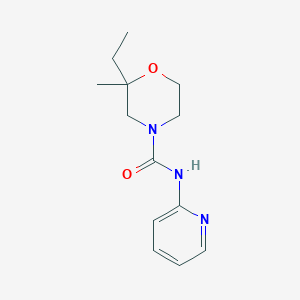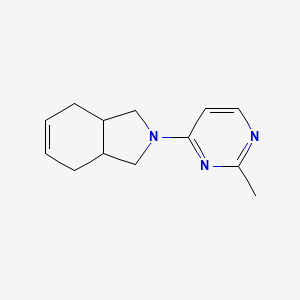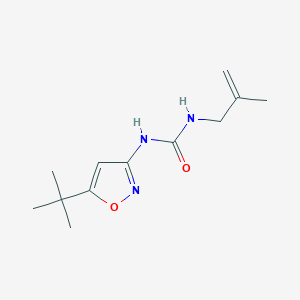
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thiophene derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has several advantages for use in lab experiments, including its high purity and yield, and its potential applications in various fields. However, there are also limitations to the use of Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate, including the development of new synthesis methods, the investigation of its potential applications in medicine, agriculture, and materials science, and the further study of its mechanism of action. Additionally, the potential toxicity of Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate should be further investigated to ensure its safety for use in various applications.
Synthesemethoden
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate can be synthesized using various methods, including the reaction of 5-amino-2-methylthiophene-3-carboxylic acid with N-methyl-N-(trimethylsilyl)acetamide, followed by the reaction with tert-butyl (E)-3-(bromomethyl)-2-methylpropenoate. Another method involves the reaction of 5-amino-2-methylthiophene-3-carboxylic acid with N-methyl-N-(trimethylsilyl)acetamide, followed by the reaction with tert-butyl (E)-3-(chloromethyl)-2-methylpropenoate. Both methods have been reported to yield Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. In agriculture, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been studied for its potential use as a plant growth regulator. In materials science, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been used as a building block for the synthesis of various functional materials.
Eigenschaften
IUPAC Name |
methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(2)5-12-11(15)13-9-4-8(6-17-9)10(14)16-3/h4,6H,1,5H2,2-3H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIWENNNMWDOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)NC1=CC(=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)


![2-[[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7633720.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7633734.png)

![N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7633746.png)